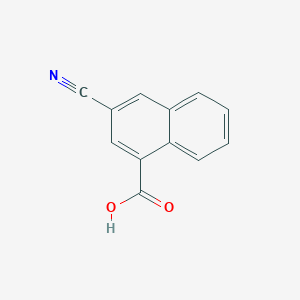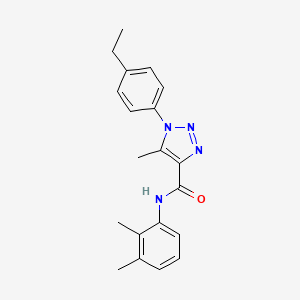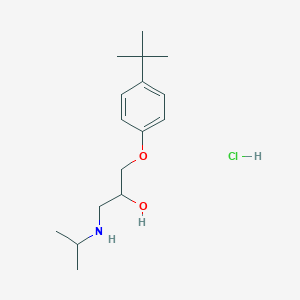
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
Organic Synthesis and Chemical Properties
Research has shown interest in the chemoselective acetylation processes, where compounds like N-(2-hydroxyphenyl)acetamide serve as intermediates for synthesizing drugs, including antimalarial medications. This process involves catalytic actions that optimize parameters like solvent, catalyst loading, and temperature to achieve desired yields and selectivity. Such chemical processes are fundamental in the development of novel drug synthesis methods, enhancing efficiency and specificity in drug manufacturing (Magadum & Yadav, 2018).
Anticancer Activity
The synthesis and structure elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its analogs have been explored for their anticancer properties. These compounds, characterized by molecular docking analysis, target specific receptors, indicating potential as anticancer agents. Their molecular structures are optimized to interact with cancer cell receptors, showcasing the intricate relationship between chemical structure and biological activity. This research is crucial for the development of targeted cancer therapies, offering insights into the molecular basis of drug-receptor interactions (Sharma et al., 2018).
Antimicrobial and Antifungal Applications
New synthesis pathways for compounds with pyrimidine and oxazinone structures fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, have been investigated for their antimicrobial and antifungal activities. These compounds are evaluated against various bacterial and fungal strains, showing significant antibacterial and antifungal properties. This research highlights the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hossan et al., 2012).
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-7-5-6-10-19(16)26-15-20(25)22-12-11-17-13-23-21(24-14-17)18-8-3-2-4-9-18/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNJQOCPYPZPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2706712.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2706715.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2706716.png)
![N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2706717.png)
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2706719.png)

![4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2706724.png)
methanone](/img/structure/B2706725.png)